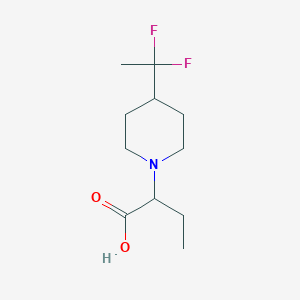
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Overview
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H19F2NO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a compound of interest due to its unique chemical structure, which includes a piperidine ring and a difluoroethyl substituent. This compound has been studied for its potential biological activities, including interactions with various biological targets and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Piperidine Ring : Provides structural stability and can interact with biological receptors.
- Difluoroethyl Group : Enhances binding affinity to certain targets, potentially influencing the compound's pharmacological properties.
- Butanoic Acid Moiety : Capable of participating in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoroethyl group may enhance binding affinity to receptors or enzymes, while the piperidine ring stabilizes the structure. The butanoic acid component can facilitate interactions through hydrogen bonding or ionic interactions, which are crucial for its biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antagonistic Activity : The compound has shown potential as an antagonist at various receptors, which may contribute to its therapeutic effects.
- Anti-inflammatory Properties : Studies have suggested that this compound can inhibit the secretion of inflammatory mediators, indicating a role in managing inflammatory conditions .
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Inflammatory Mediators :
- Structure-Activity Relationship (SAR) :
-
Comparative Studies :
- In comparative analyses with similar compounds, this compound exhibited distinct pharmacological profiles due to its unique structural features. This differentiation is essential for understanding its potential advantages in therapeutic applications.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-8(5-7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYXYUREORSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















